
3-(Toluene-3-sulfonylamino)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-3-sulfonyl chloride, a compound with a similar structure, is an organic compound represented by the chemical formula C7H7ClO2S . It is a colorless or yellowish liquid with a pungent odor .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of toluene sulfonic acid with thionyl chloride . This reaction typically occurs under heating and stirring at room temperature for several hours, followed by cooling, crystallization, and filtration .Physical And Chemical Properties Analysis
Toluene-3-sulfonyl chloride has a density of 1.314 g/mL at 25 °C (lit.), a melting point of 108 °C, and a boiling point of 252-253 °C (lit.) . It reacts with water .Scientific Research Applications
Crystal Structure Analysis
The crystal structures of compounds related to 3-(Toluene-3-sulfonylamino)-propionic acid have been characterized, revealing significant conformational differences and interactions. For instance, the study by Khan et al. (2011) investigated the structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and its derivatives, highlighting variations in L-tyrosine backbone conformation, intramolecular aromatic π–π stacking, and short C-H⋯O interactions (Khan et al., 2011).
Catalysis and Organic Synthesis
Research has explored the use of sulfonic acids and derivatives as catalysts in organic synthesis. For example, Ancillotti et al. (1977) demonstrated the catalytic activity of a macroporous sulfonic acid resin in the addition of alcohols to olefins, exhibiting higher activity than soluble anhydrous p-toluenesulfonic acid (Ancillotti et al., 1977). Additionally, Morita et al. (2005) developed an efficient method for p-toluenesulfonylation and methanesulfonylation of primary alcohols using p-toluenesulfonyl chloride and methanesulfonyl chloride, promoted by KOH and catalytic amines (Morita et al., 2005).
Material Science and Coating Technologies
In material science, sulfonated compounds have been used to enhance the properties of materials. Ni et al. (2000) utilized para-toluene sulfonic acid to catalyze the moisture curing of an organic/inorganic hybrid coating system, improving adhesive properties and thermal stability (Ni et al., 2000).
Photophysical Properties and Thermal Stability
The study of photophysical properties and thermal stability is crucial for developing new materials. Battula et al. (2021) investigated a protonated hydrogen bonding complex, revealing enhanced fluorescence in polar aprotic solvents and significant thermal stability, making it relevant for various applications (Battula et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-2-4-9(7-8)16(14,15)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEIMTNGUSPVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)
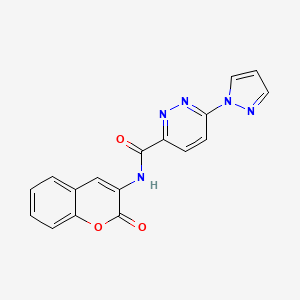
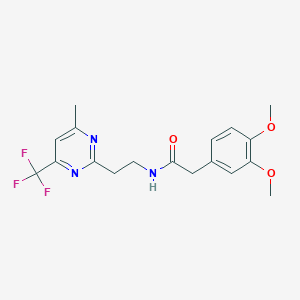
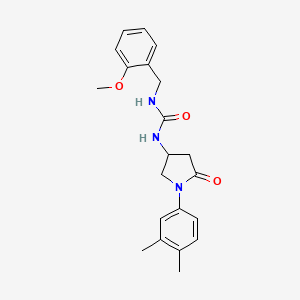

![3-(4-methoxybenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681251.png)
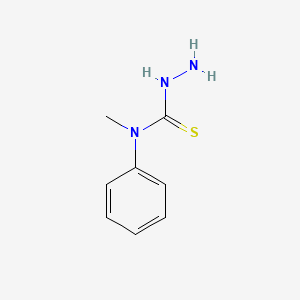
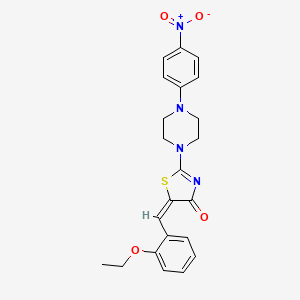

![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)
![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)
![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)